5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine
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Overview
Description
5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the methoxypyrimidine moiety. Common synthetic strategies include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acid esters.
Formation of Piperidine Ring: This can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: The methoxypyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while substitution reactions on the methoxypyrimidine moiety can introduce various functional groups.
Scientific Research Applications
5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various biological pathways.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine involves its interaction with specific molecular targets such as receptors and enzymes. The pyrrolidine and piperidine rings contribute to the compound’s binding affinity and selectivity, while the methoxypyrimidine moiety can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities and are used in similar applications.
Piperidine Derivatives: Compounds like piperidine-2,5-diones and prolinol also exhibit similar biological activities.
Uniqueness
The uniqueness of 5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine lies in its combination of the pyrrolidine, piperidine, and methoxypyrimidine moieties, which confer distinct pharmacological properties and potential for diverse applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
5-[[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-20(2,3)15-24-10-7-18(14-24)17-5-8-23(9-6-17)13-16-11-21-19(25-4)22-12-16/h11-12,17-18H,5-10,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHVNPJCMNJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)C2CCN(CC2)CC3=CN=C(N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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